molecular formula C11H12N2O2 B1453363 Tert-butyl 5-cyano-2-pyridinecarboxylate CAS No. 1228182-78-2

Tert-butyl 5-cyano-2-pyridinecarboxylate

Cat. No. B1453363
M. Wt: 204.22 g/mol
InChI Key: JASFKCWCINNIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-cyano-2-pyridinecarboxylate (TBPC) is an organic chemical compound composed of a tert-butyl group bonded to a 5-cyano-2-pyridinecarboxylate group. TBPC is a valuable synthetic intermediate in organic synthesis due to its versatile reactivity and stability. It is used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. TBPC has been studied extensively in the past few decades, and its synthesis and applications have been documented in a number of scientific publications.

Scientific Research Applications

Organic Synthesis and Catalysis

Tert-butyl 5-cyano-2-pyridinecarboxylate plays a crucial role in the synthesis of complex organic compounds. It serves as a versatile intermediate in the stereoselective synthesis of amines and N-heterocycles, highlighting its importance in medicinal chemistry and pharmaceutical research. The compound's ability to facilitate the construction of structurally diverse molecules underscores its utility in developing therapeutics and natural product analogues (Philip et al., 2020).

Environmental Science

In environmental science, the study of tert-butyl derivatives, including 5-cyano-2-pyridinecarboxylate, extends to their environmental occurrence, fate, and potential toxicological effects. Synthetic phenolic antioxidants, which share structural similarities with tert-butyl derivatives, are extensively investigated for their environmental persistence and human exposure risks. These studies suggest a need for further research into the environmental behavior of tert-butyl compounds and the development of derivatives with lower toxicity and environmental impact (Liu & Mabury, 2020).

Bioseparation Processes

The application of tert-butyl derivatives in bioseparation processes, such as three-phase partitioning (TPP), has been explored to improve the efficiency and eco-friendliness of separating bioactive molecules from natural sources. This nonchromatographic bioseparation technology, which may involve tert-butyl groups as part of the partitioning phase, is highlighted for its potential in the food, cosmetics, and pharmaceutical industries. The flexibility and green aspects of TPP technology offer promising avenues for the purification of proteins, enzymes, and other small molecule organic compounds (Yan et al., 2018).

properties

IUPAC Name

tert-butyl 5-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASFKCWCINNIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-cyano-2-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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